molecular formula C9H7FO B2795311 1-(4-Fluorophenyl)prop-2-yn-1-ol CAS No. 3798-61-6

1-(4-Fluorophenyl)prop-2-yn-1-ol

Cat. No.: B2795311
CAS No.: 3798-61-6
M. Wt: 150.152
InChI Key: JZJFKHHTWIWOOH-UHFFFAOYSA-N
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Description

1-(4-Fluorophenyl)prop-2-yn-1-ol is an organic compound with the molecular formula C9H7FO. It belongs to the class of propargylic alcohols, characterized by the presence of a hydroxyl group (-OH) attached to a carbon-carbon triple bond. The compound features a fluorine atom attached to the para position of a phenyl ring, which imparts unique chemical properties and reactivity.

Scientific Research Applications

1-(4-Fluorophenyl)prop-2-yn-1-ol has garnered attention in scientific research due to its unique properties and reactivity. It is used in:

Safety and Hazards

The safety information for “1-(4-Fluorophenyl)prop-2-yn-1-ol” indicates that it has a GHS07 pictogram and a warning signal word . It is recommended to avoid contact with skin and eyes . For detailed safety and hazards information, it is recommended to refer to the Material Safety Data Sheet (MSDS) of this compound .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Fluorophenyl)prop-2-yn-1-ol can be synthesized through various methods. One common approach involves the reaction of 4-fluorobenzaldehyde with propargyl alcohol in the presence of a base such as potassium carbonate. The reaction typically proceeds under reflux conditions, yielding the desired product after purification .

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve more scalable methods, such as catalytic processes. For example, platinum-catalyzed hydrosilylation of propargylic alcohols has been reported as an efficient route to produce this compound .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Fluorophenyl)prop-2-yn-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.

    Reduction: The triple bond can be reduced to a double or single bond using hydrogenation techniques.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) are commonly used.

    Reduction: Catalysts like palladium on carbon (Pd/C) or Lindlar’s catalyst are employed for selective hydrogenation.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the fluorine atom.

Major Products:

    Oxidation: Formation of 4-fluorobenzaldehyde or 4-fluorobenzophenone.

    Reduction: Formation of 1-(4-fluorophenyl)prop-2-en-1-ol or 1-(4-fluorophenyl)propan-1-ol.

    Substitution: Formation of various substituted phenylpropynols depending on the nucleophile used.

Comparison with Similar Compounds

    1-(4-Chlorophenyl)prop-2-yn-1-ol: Similar structure but with a chlorine atom instead of fluorine.

    1-(4-Bromophenyl)prop-2-yn-1-ol: Contains a bromine atom in place of fluorine.

    1-(4-Methoxyphenyl)prop-2-yn-1-ol: Features a methoxy group instead of fluorine.

Uniqueness: 1-(4-Fluorophenyl)prop-2-yn-1-ol is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric effects. This makes it particularly valuable in medicinal chemistry for designing molecules with specific biological activities .

Properties

IUPAC Name

1-(4-fluorophenyl)prop-2-yn-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7FO/c1-2-9(11)7-3-5-8(10)6-4-7/h1,3-6,9,11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZJFKHHTWIWOOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC(C1=CC=C(C=C1)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7FO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3798-61-6
Record name 1-(4-fluorophenyl)prop-2-yn-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To 0.5 g (1.06 mmol) 3-(3,4-Difluoro-benzyl)-6-iodo-1-methyl-1H-quinazoline-2,4-dione and 0.52 g (4.2 mmol) di-isopropyl ethylamine in 15 ml DMF is added bis-triphenylphosphine palladium di-chloride (catalytic) followed by CuI (catalytic). 0.15 g (1.3 mmol) 1-fluoro-4-prop-2-ynyl-benzene is added and the mixture is heated to 70° C. for 6 hours. The mixture is allowed to cool to room temperature and stir overnight. Water is added and the mixture stirred 30 minutes. Filtered and triturated solid in hot EtOAc and filtered. Purified by flash chromatography (EtOAc/hexane eluent).
Name
3-(3,4-Difluoro-benzyl)-6-iodo-1-methyl-1H-quinazoline-2,4-dione
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Synthesis routes and methods II

Procedure details

A 200 ml. volume of dry tetrahydrofuran was cooled to -60° C. in a dry ice/acetone bath and then acetylene gas was passed into the solvent until 8.0 g (0.307 mole) had dissolved. The resulting solution was then added to a second 200 ml. portion of dry tetrahydrofuran cooled to -70° C. in a flame-dried 1-liter three-necked, round bottomed reaction flask equipped with magnetic stirrer, addition funnel and nitrogen inlet tube to provide a dry nitrogen atmosphere. To this solution, there was then slowly added 99 ml. of a 2.22 molar solution of n-butyl lithium (0.22 mole) at such a rate that the internal temperature remained below -65° C. After the addition was complete, a solution consisting of 24.82 g (0.20 mole) of p-fluorobenzaldehyde dissolved in 80 ml. of tetrahydrofuran was added at such a rate that the internal temperature again remained below -65° C. The reaction mixture was then stirred at -72° C. for a period of 30 minutes and then allowed to warm up to +5° C. during another 30 minute period. The reaction was then quenched with 80 ml. of water, followed by the addition of anhydrous potassium carbonate to form a pasty mass and an organic supernatant liquid. The organic layer was decanted and combined with two subsequent ether washes of the potassium carbonate mass. The resulting orange solution was then dried over fresh anhydrous potassium carbonate for a period of approximately 16 hours (overnight) and subsequently distilled in vacuo to give 20.5 g (68%) of pure 1-hydroxy-1-(p-fluorophenyl)-2-propyne, b.p. 98°-101° C./8 mm. Hg. A second preparation gave a 92% yield of pure product (b.p. 104° C./9 mm. Hg).
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